molecular formula C6H13N3O B13230810 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide

2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide

Cat. No.: B13230810
M. Wt: 143.19 g/mol
InChI Key: ZXFFJLCBSUXAIR-YFKPBYRVSA-N
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Description

2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide (CAS: 1341700-87-5) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol . The compound features a hydroxyl group at the (3S)-position of the pyrrolidine ring and an ethanimidamide substituent. Ethanimidamide groups are known for their nucleophilic and hydrogen-bonding properties, which may contribute to biological activity or coordination chemistry.

Its synthesis and applications remain understudied in public literature, suggesting a niche role in specialized research or drug discovery pipelines.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

2-[(3S)-3-hydroxypyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1

InChI Key

ZXFFJLCBSUXAIR-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@H]1O)CC(=N)N

Canonical SMILES

C1CN(CC1O)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an ethanimidamide precursor. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and ethers or esters from substitution reactions.

Scientific Research Applications

2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The compound’s stereochemistry also affects its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide with structurally or functionally related compounds, emphasizing molecular features and commercial availability:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound 1341700-87-5 C₆H₁₃N₃O 143.19 Chiral pyrrolidine, ethanimidamide, hydroxyl group Commercial catalog
2-((Trimethylsilyl)ethynyl)pyridin-3-ol 556832-92-9 C₁₀H₁₃NOSi 191.30 Pyridine core, trimethylsilyl-ethynyl, hydroxyl Catalog of Pyridine Compounds
2-((Trimethylsilyl)ethynyl)pyridin-3-amine 947330-64-5 C₁₀H₁₄N₂Si 190.32 Pyridine core, trimethylsilyl-ethynyl, amine Catalog of Pyridine Compounds
N-(3-Hydroxypyridin-2-yl)acetamide 31354-48-0 C₇H₈N₂O₂ 152.15 Pyridine core, acetamide, hydroxyl Catalog of Pyridine Compounds

Key Observations:

Structural Diversity :

  • The target compound features a pyrrolidine ring , a five-membered saturated heterocycle, whereas the pyridine derivatives (CAS 556832-92-9, 947330-64-5, 31354-48-0) contain a six-membered aromatic ring with nitrogen. Saturation in pyrrolidine may enhance conformational flexibility compared to rigid pyridine derivatives.
  • The ethanimidamide group in the target compound contrasts with functional groups like trimethylsilyl-ethynyl or acetamide in pyridine analogs. Ethanimidamide’s basicity and hydrogen-bonding capacity could differentiate its reactivity or pharmacological profile .

Pyridine derivatives with trimethylsilyl groups (191–190 g/mol) exhibit higher hydrophobicity due to silicon-containing substituents .

Stereochemical Considerations: The (3S)-hydroxyl configuration in the target compound introduces chirality, absent in the pyridine analogs. Chirality often influences biological activity, as seen in drugs like beta-blockers or antivirals.

Biological Activity

2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases mediated by cellular signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a distinct structure characterized by a pyrrolidine ring and an ethanimidamide moiety, which contribute to its biological activity. The molecular formula is C5H10N2OC_5H_{10}N_2O, and it features a hydroxyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of signaling pathways. It has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various cellular processes including proliferation, survival, and metabolism. The inhibition of PI3K can lead to reduced cell growth in cancer cells, making this compound a candidate for anticancer therapies .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Description References
PI3K Inhibition Inhibits PI3K signaling pathways, affecting cell proliferation and survival.
Anticancer Potential Demonstrated efficacy in reducing tumor growth in preclinical models.
Neuroprotective Effects Potential to protect neurons from apoptosis in neurodegenerative conditions.
Interaction with Receptors Modulates receptor activity, influencing various signaling cascades.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by targeting the PI3K pathway. For instance, a study showed that the compound reduced cell viability in breast cancer cells by over 50% at concentrations above 10 µM .
  • Neuroprotection : Research indicates that this compound may exert neuroprotective effects by inhibiting apoptotic pathways in neuronal cells exposed to oxidative stress. This was evidenced by reduced levels of caspase activation in treated SH-SY5Y cells .
  • Pharmacological Studies : A pharmacokinetic analysis revealed favorable absorption characteristics, suggesting potential for oral bioavailability. The compound was well-tolerated in animal models with no significant adverse effects reported at therapeutic doses .

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